N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate, tech.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate, tech. is a chemical compound with the molecular formula C14H16NO3.Na.H2O and a molecular weight of 287.29. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate typically involves the reaction of N-Benzyl-4-piperidone with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired monohydrate form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate is unique due to its specific structural features, such as the carbomethoxy group at the 3-position and the sodium salt form. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H18NO3+ |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 1-benzyl-4-oxopiperidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/p+1 |
InChI Key |
PHTILULPLFUXPS-UHFFFAOYSA-O |
Canonical SMILES |
COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.